tert-Butyl (3S,5R)-3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl (3S,5R)-3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a tert-butyl ester, a hydroxyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S,5R)-3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through selective hydroxylation reactions.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added using trifluoromethylation reagents under controlled conditions.
Esterification: The tert-butyl ester can be formed through esterification reactions involving tert-butyl alcohol and appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S,5R)-3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions may result in the replacement of the trifluoromethyl group with other functional groups.
Scientific Research Applications
tert-Butyl (3S,5R)-3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biocatalysis: The compound’s unique structural features make it a potential candidate for use in biocatalytic processes.
Mechanism of Action
The mechanism of action of tert-Butyl (3S,5R)-3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and trifluoromethyl group play crucial roles in its reactivity and binding affinity to target molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3S,5R)-3-hydroxy-5-methylpiperidine-1-carboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.
tert-Butyl (3S,5R)-3-hydroxy-5-ethylpiperidine-1-carboxylate: Similar structure but with an ethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in tert-Butyl (3S,5R)-3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in medicinal chemistry and other applications .
Properties
IUPAC Name |
tert-butyl (3S,5R)-3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-5-7(11(12,13)14)4-8(16)6-15/h7-8,16H,4-6H2,1-3H3/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVVGFKIMWXYCG-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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